molecular formula C13H26O2 B1670023 4-Methyl-2-nonyl-1,3-dioxolane CAS No. 5421-12-5

4-Methyl-2-nonyl-1,3-dioxolane

Cat. No. B1670023
CAS RN: 5421-12-5
M. Wt: 214.34 g/mol
InChI Key: SJLDHKPBFAHHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decanal propyleneglycol acetal, also known as decanal or 4-methyl-2-nonyl-1, 3-dioxolane, belongs to the class of organic compounds known as 1, 3-dioxolanes. These are organic compounds containing 1, 3-dioxolane, an aliphatic five-member ring with two oxygen atoms in ring positions 1 and 3. Decanal propyleneglycol acetal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, decanal propyleneglycol acetal is primarily located in the membrane (predicted from logP). Decanal propyleneglycol acetal has a floral and green taste.

properties

CAS RN

5421-12-5

Product Name

4-Methyl-2-nonyl-1,3-dioxolane

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

4-methyl-2-nonyl-1,3-dioxolane

InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-13-14-11-12(2)15-13/h12-13H,3-11H2,1-2H3

InChI Key

SJLDHKPBFAHHSI-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1OCC(O1)C

Canonical SMILES

CCCCCCCCCC1OCC(O1)C

Appearance

Solid powder

density

0.881-0.887

Other CAS RN

5421-12-5

physical_description

Clear, colourless liquid;  Green, floral aroma

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Insoluble in water;  soluble in organic solvents
Soluble (in ethanol)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Decanal propylene glycol acetal;  AI3-22559;  EINECS 226-536-7;  NSC 6643.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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